Cas no 946-48-5 (1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride)

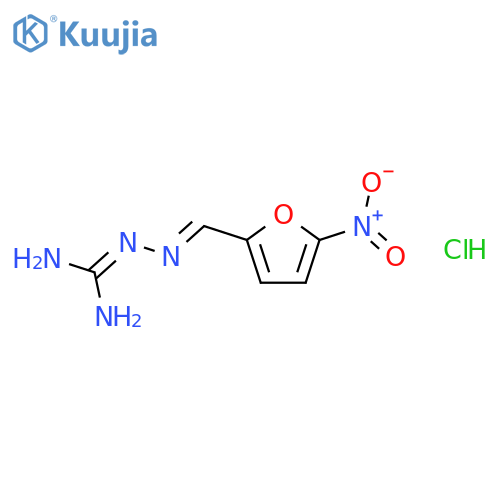

946-48-5 structure

商品名:1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride

1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride 化学的及び物理的性質

名前と識別子

-

- Hydrazinecarboximidamide,2-[(5-nitro-2-furanyl)methylene]-, hydrochloride (1:1)

- 1-(5-NITROFURFURYLIDENE)AMINOGUANIDINE HYDROCHLORIDE

- Guanofuracin

- ((5-Nitrofurfurylidene)amino)guanidine, monohydrochloride

- GUANIDINE, ((5-NITROFURFURYLIDENE)AMINO)-, MONOHYDROCHLORIDE

- Hydrazinecarboximidamide, 2-(((5-nitro-2-furanyl)methylene)amino)-, monochloride

- [(5-Nitrofurfurylidene)amino]guanidine, monohydrochloride

- Guanofuracin (TN)

- Guanofuracin hydrochloride

- 2-((5-Nitrofuran-2-yl)methylene)hydrazinecarboximidamide hydrochloride

- NSC6459

- Hydrazinecarboximidamide,

- NSC-6459

- Hydrazinecarboximidamide, 2-(((5-nitro-2-furanyl)methylene)amino)-, monohydrochloride

- AKOS015843798

- NSC 6459

- 2-[(E)-(5-nitrofuran-2-yl)methylideneamino]guanidine;hydrochloride

- N0545

- 2-((5-Nitrofuran-2-yl)methylene)hydrazinecarboximidamidehydrochloride

- D02526

- 946-48-5

- Hydrazinecarboximidamide, monochloride

- 1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride

-

- MDL: MFCD00142564

- インチ: 1S/C6H7N5O3.ClH/c7-6(8)10-9-3-4-1-2-5(14-4)11(12)13;/h1-3H,(H4,7,8,10);1H/b9-3+;

- InChIKey: CHJIFAUFPHYNTD-JSGFVSQVSA-N

- ほほえんだ: Cl[H].O1C(=C([H])C([H])=C1/C(/[H])=N/N=C(\N([H])[H])/N([H])[H])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 235.04700

- どういたいしつりょう: 233.0315668g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 267

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 136

- 互変異性体の数: 2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- PSA: 132.89000

- LogP: 2.58250

- ようかいせい: 未確定

1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:に警告

- 危害声明: H302

- 警告文: P264-P270-P301+P312+P330-P501

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- RTECS番号:MF4610000

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

- リスク用語:R36/37/38

1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N493888-50mg |

1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride |

946-48-5 | 50mg |

$ 50.00 | 2022-06-03 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159880-5G |

1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride |

946-48-5 | >99.0%(T) | 5g |

¥1938.90 | 2023-09-01 | |

| 1PlusChem | 1P003DIA-5g |

1-(5-Nitrofurfurylidene)aminoguanidine hydrochloride |

946-48-5 | >99.0%(T) | 5g |

$838.00 | 2025-02-19 | |

| Aaron | AR003DQM-1g |

1-(5-Nitrofurfurylidene)Aminoguanidine Hydrochloride |

946-48-5 | 99% | 1g |

$355.00 | 2025-01-22 | |

| A2B Chem LLC | AB56674-1g |

2-((5-Nitrofuran-2-yl)methylene)hydrazinecarboximidamide hydrochloride |

946-48-5 | >99.0%(T) | 1g |

$314.00 | 2024-07-18 | |

| 1PlusChem | 1P003DIA-1g |

1-(5-Nitrofurfurylidene)aminoguanidine hydrochloride |

946-48-5 | >99.0%(T) | 1g |

$301.00 | 2025-02-19 | |

| Crysdot LLC | CD11006291-10g |

2-((5-Nitrofuran-2-yl)methylene)hydrazinecarboximidamide hydrochloride |

946-48-5 | 97% | 10g |

$432 | 2024-07-19 | |

| Ambeed | A762765-1g |

2-((5-Nitrofuran-2-yl)methylene)hydrazinecarboximidamide hydrochloride |

946-48-5 | 99% | 1g |

$250.0 | 2025-03-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0545-5g |

1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride |

946-48-5 | 99.0%(T) | 5g |

¥1570.0 | 2022-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159880-1g |

1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride |

946-48-5 | >99.0%(T) | 1g |

¥600.90 | 2023-09-01 |

1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

946-48-5 (1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride) 関連製品

- 24186-59-2(5-nitro-2-Furancarboxaldehyde hydrazone)

- 736-53-8(2-Furancarboxaldehyde,5-nitro-, 2-[(5-nitro-2-furanyl)methylene]hydrazone)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:946-48-5)1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride

清らかである:99%

はかる:5g

価格 ($):241